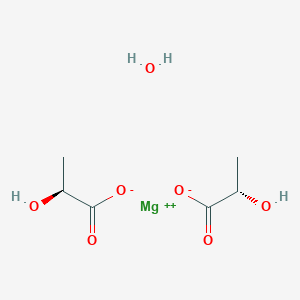
Magnesium L-lactate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium L-lactate xhydrate is a compound that consists of magnesium and L-lactic acid. It is commonly used as a dietary supplement to treat magnesium deficiency and support various bodily functions, including the heart, nervous system, and digestive system . The compound is also known for its role in buffering and as a dough conditioner in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium L-lactate xhydrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with L-lactic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of magnesium L-lactate, which can then be crystallized and hydrated to obtain the xhydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium sources and controlled reaction conditions to ensure the desired product quality. The process includes dissolving magnesium oxide or hydroxide in water, adding L-lactic acid, and allowing the reaction to proceed. The resulting solution is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium L-lactate xhydrate primarily undergoes complexation reactions due to the presence of magnesium ions. It can also participate in acid-base reactions, where the lactate component can act as a weak acid .
Common Reagents and Conditions
Complexation Reactions: These reactions typically involve the use of chelating agents such as ethylenediaminetetraacetic acid (EDTA) under neutral to slightly alkaline conditions.
Acid-Base Reactions: These reactions occur in aqueous solutions and involve the interaction of magnesium L-lactate with strong acids or bases.
Major Products Formed
The major products formed from the reactions of this compound include magnesium complexes and lactate salts, depending on the reagents and conditions used .
Scientific Research Applications
Magnesium L-lactate xhydrate has a wide range of applications in scientific research:
Mechanism of Action
Magnesium L-lactate xhydrate exerts its effects by providing bioavailable magnesium ions, which are essential cofactors in numerous enzymatic reactions in the body. These reactions include protein synthesis, carbohydrate metabolism, and neuromuscular function . The compound also influences the activity of sodium/potassium-transporting ATPase, which is crucial for maintaining cellular ion balance .
Comparison with Similar Compounds
Similar Compounds
Magnesium Citrate: Known for its high bioavailability and use as a laxative.
Magnesium Glycinate: Often used for its calming effects and minimal gastrointestinal side effects.
Magnesium Malate: Known for its role in energy production and muscle function.
Uniqueness of Magnesium L-lactate xhydrate
This compound is unique due to its combination of magnesium and L-lactic acid, which provides both magnesium supplementation and lactate, a key intermediate in metabolic pathways. This dual functionality makes it particularly useful in both dietary and industrial applications .
Properties
Molecular Formula |
C6H12MgO7 |
|---|---|
Molecular Weight |
220.46 g/mol |
IUPAC Name |
magnesium;(2S)-2-hydroxypropanoate;hydrate |
InChI |
InChI=1S/2C3H6O3.Mg.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 |
InChI Key |
IDNRWXZNRCYOPB-NVKWYWNSSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.[Mg+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















